molecular formula C17H16Cl2N2O5S B4174623 methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate

methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate

Cat. No. B4174623
M. Wt: 431.3 g/mol
InChI Key: SPZZEPBULDKLFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate, commonly known as DASB, is a selective serotonin transporter (SERT) ligand that is widely used in scientific research. DASB is a highly specific and sensitive radioligand that binds selectively to SERT, which plays a critical role in regulating the levels of serotonin in the brain. The purpose of

Mechanism of Action

DASB binds selectively to methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate, which is responsible for the reuptake of serotonin from the synaptic cleft into presynaptic neurons. By binding to methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate, DASB inhibits the reuptake of serotonin, leading to an increase in the extracellular levels of serotonin in the brain. This increase in serotonin levels has been linked to the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs) in the treatment of depression and anxiety.
Biochemical and Physiological Effects
DASB has been shown to have a high affinity and selectivity for methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate. PET imaging studies using DASB have demonstrated that methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate density and distribution vary across different brain regions and are altered in various psychiatric disorders. DASB has also been used to investigate the effects of genetic variations in methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate on brain function and behavior.

Advantages and Limitations for Lab Experiments

DASB is a highly specific and sensitive radioligand that can be used to investigate the function and regulation of methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate in vivo. PET imaging studies using DASB can provide valuable insights into the role of methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate in psychiatric disorders and the effects of pharmacological interventions on methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate function. However, DASB has a short half-life, which limits its utility in longitudinal studies. Additionally, the use of radioligands in PET imaging studies requires specialized equipment and expertise, which can be costly and time-consuming.

Future Directions

Future research using DASB is likely to focus on investigating the role of methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate in the pathophysiology of psychiatric disorders and the development of novel pharmacological interventions targeting methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate. The development of new radioligands with longer half-lives and higher specificity for methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate may also improve the utility of PET imaging studies in investigating methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate function and regulation in vivo. Additionally, the use of DASB in combination with other imaging modalities, such as magnetic resonance imaging (MRI), may provide a more comprehensive understanding of the role of methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate in brain function and behavior.

Scientific Research Applications

DASB is widely used in scientific research to study the function and regulation of methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate. It is commonly used in positron emission tomography (PET) imaging studies to assess the density and distribution of methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate in the brain. PET imaging studies using DASB have been used to investigate the role of methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate in various psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder.

properties

IUPAC Name

methyl 2-[2-[(2,5-dichlorophenyl)sulfonylamino]propanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O5S/c1-10(21-27(24,25)15-9-11(18)7-8-13(15)19)16(22)20-14-6-4-3-5-12(14)17(23)26-2/h3-10,21H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZZEPBULDKLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)OC)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-[(2,5-dichlorophenyl)sulfonylamino]propanoylamino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate
Reactant of Route 5
Reactant of Route 5
methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.